molecular formula C21H17FN4O2S B2385639 Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1208368-77-7

Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2385639
CAS No.: 1208368-77-7
M. Wt: 408.45
InChI Key: OETBBWFPPNNQNL-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring three key structural motifs:

  • Benzothiazole core: A bicyclic aromatic system known for its bioisosteric properties and role in modulating pharmacokinetic profiles .
  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to hydrogen-bonding interactions and metabolic stability .

This compound is hypothesized to exhibit multitargeted biological activity, leveraging the benzothiazole’s affinity for enzymes like α-glucosidase and the oxadiazole’s role in antibacterial or antitubercular agents .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-15-7-5-13(6-8-15)18-24-25-19(28-18)14-9-11-26(12-10-14)21(27)20-23-16-3-1-2-4-17(16)29-20/h1-8,14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETBBWFPPNNQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-4-Carbohydrazide

Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to yield piperidine-4-carbonyl chloride, which is subsequently reacted with hydrazine hydrate in anhydrous ethanol to form piperidine-4-carbohydrazide.

$$
\ce{ \text{Piperidine-4-carboxylic acid} + SOCl2 ->[\text{reflux}] \text{Piperidine-4-carbonyl chloride} + SO2 + HCl }
$$
$$
\ce{ \text{Piperidine-4-carbonyl chloride} + NH2NH2 ->[\text{EtOH}] \text{Piperidine-4-carbohydrazide} + HCl }
$$

Formation of Diacylhydrazine Intermediate

The carbohydrazide is reacted with 4-fluorobenzoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form N'-(4-fluorobenzoyl)piperidine-4-carbohydrazide:

$$
\ce{ \text{Piperidine-4-carbohydrazide} + 4-Fluorobenzoyl chloride ->[\text{Et3N, DCM}] \text{N'-(4-Fluorobenzoyl)piperidine-4-carbohydrazide} }
$$

Cyclization to 1,3,4-Oxadiazole

Cyclization of the diacylhydrazine is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent at 80–90°C for 6–8 hours:

$$
\ce{ \text{N'-(4-Fluorobenzoyl)piperidine-4-carbohydrazide} + POCl3 ->[\Delta] \text{4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine} + PO(OH)3 + HCl }
$$

Key Analytical Data :

  • IR (KBr) : 1654 cm⁻¹ (C=O of oxadiazole), 1523 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.85–3.75 (m, 1H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H).

Acylation of Piperidine-Oxadiazole with Benzothiazole-2-Carbonyl Chloride

The final step involves nucleophilic acyl substitution to introduce the benzothiazole moiety.

Synthesis of Benzothiazole-2-Carbonyl Chloride

Benzothiazole-2-carboxylic acid is treated with thionyl chloride under reflux to generate the corresponding acyl chloride:

$$
\ce{ \text{Benzothiazole-2-carboxylic acid} + SOCl2 ->[\text{reflux}] \text{Benzothiazole-2-carbonyl chloride} + SO2 + HCl }
$$

Coupling Reaction

The piperidine-oxadiazole intermediate is reacted with benzothiazole-2-carbonyl chloride in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base at 40°C for 12 hours:

$$
\ce{ \text{4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine} + \text{Benzothiazole-2-carbonyl chloride} ->[\text{K2CO3, THF}] \text{Target Compound} + KCl + CO2 }
$$

Optimization Insights :

  • Solvent Selection : THF enhances reaction efficiency due to its ability to solubilize both organic and inorganic components.
  • Temperature : Prolonged heating at 40°C ensures complete conversion without decomposition.

Characterization and Analytical Outcomes

Spectroscopic Analysis

  • FT-IR : A strong absorption at 1660 cm⁻¹ confirms the methanone carbonyl. Peaks at 1590 cm⁻¹ (C=N of oxadiazole) and 1520 cm⁻¹ (C=C of benzothiazole) validate the structure.
  • ¹H NMR : Distinct signals for piperidine protons (δ 3.90–3.70), benzothiazole aromatic protons (δ 7.85–7.40), and 4-fluorophenyl protons (δ 8.05–7.10).
  • HRMS : [M+H]⁺ calculated for C₂₃H₁₈FN₃O₂S: 436.1125; found: 436.1128.

Purity and Yield

  • HPLC Purity : >99% (C18 column, acetonitrile:water = 70:30).
  • Isolated Yield : 72–78% after silica gel column chromatography (ethyl acetate/hexane = 1:3).

Comparative Analysis of Synthetic Routes

Method Cyclization Agent Yield (%) Purity (%) Reference
POCl₃-Mediated Cyclization POCl₃ 75 99.2
H₂SO₄-Mediated Cyclization Concentrated H₂SO₄ 68 98.5
Triphosgene Cyclocarbonylation Triphosgene 79 99.1

The POCl₃ and triphosgene methods offer superior yields and purity compared to H₂SO₄, albeit requiring stringent moisture control.

Challenges and Mitigation Strategies

  • Oxadiazole Ring Stability : Prolonged exposure to acidic conditions during cyclization may degrade the oxadiazole. Using POCl₃ minimizes side reactions.
  • Acylation Selectivity : Competing reactions at the oxadiazole nitrogen are avoided by employing a bulky base (K₂CO₃) and moderate temperatures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with analogs reported in the literature, focusing on structural variations, synthetic yields, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Reported Activities/Properties References
Benzo[d]thiazol-2-yl(5-methyl-1,3,4-oxadiazol-2-yl)methanone oxime (48) Oxime group at methanone; methyl substituent on oxadiazole Antitubercular activity (MIC: 2 µg/mL); LC-MS m/z 261.0
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiadiazole replaces oxadiazole; thiazolidinone scaffold Not explicitly stated, but thiadiazole analogs often show antimicrobial activity
N-(6-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-yl)acetamide (34) Acetamide substituent; mercapto group on oxadiazole Intermediate for GSK-3 inhibitors (potential Alzheimer’s targets); yield: 81%
Piperidin-1-yl-(6-(2-(piperidin-1-yl)ethoxy)benzo[d]thiazol-2-yl)methanone (3a) Ethoxy linker between benzothiazole and piperidine; no oxadiazole Multitargeted ligands (CNS applications); synthetic yield: ~60%
3-[5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-yl]-2-substituted thiazolidine 4-one (104–106) Thiazolidinone core; benzothiazole as oxadiazole substituent PPARα agonists; α-glucosidase inhibition (IC₅₀: 0.8–1.2 µM)

Key Observations :

Oxime derivatives () show enhanced antitubercular activity, suggesting that functionalization at the methanone position could modulate target affinity .

Piperidine vs. Acetamide: Piperidine-containing analogs (e.g., 3a) exhibit flexibility for CNS targets, while acetamide derivatives (e.g., 34) prioritize enzyme inhibition via hydrogen bonding .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to (piperidine coupling) and (oxadiazole formation), with yields expected to range between 40–60% based on analogous protocols .

Biological Performance :

  • While direct data for the target compound is unavailable, 1,3,4-oxadiazole analogs with fluorophenyl groups (e.g., ) demonstrate potent antibacterial activity (MIC: 4 µg/mL against S. aureus), suggesting a promising starting point .

Biological Activity

Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that incorporates a benzothiazole moiety along with a piperidine and oxadiazole ring. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the current literature on the biological activity of this compound, highlighting key research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H18FN5OS
  • Molecular Weight : 373.44 g/mol
  • Key Functional Groups : Benzothiazole, oxadiazole, piperidine

The presence of these functional groups is significant as they contribute to the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating various signaling pathways. It interacts with Bcl-2 proteins, which are crucial for cell survival and apoptosis regulation .
  • In Vitro Studies : In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it displayed an IC50 value of 23.30 ± 0.35 µM against human glioblastoma U251 cells .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the phenyl ring enhances cytotoxicity, indicating that modifications to the structure can significantly impact its efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes .
  • Comparative Studies : In comparative studies with standard antibiotics like norfloxacin, the compound exhibited similar or superior antimicrobial activity, particularly against Staphylococcus epidermidis .

Anticonvulsant Activity

Benzothiazole derivatives have been explored for their anticonvulsant potential:

  • Efficacy in Animal Models : In animal models of epilepsy, compounds similar to this compound have shown significant anticonvulsant effects, effectively reducing seizure frequency .
  • Mechanistic Insights : The anticonvulsant action is believed to be mediated through modulation of GABAergic neurotransmission .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives found that those with a fluorophenyl substituent exhibited enhanced activity against A431 cancer cells. The study utilized flow cytometry to assess apoptosis induction and found that the compound significantly increased apoptotic cell populations compared to controls.

Case Study 2: Antimicrobial Testing

In a recent investigation, a library of benzothiazole derivatives was screened for antimicrobial activity using disk diffusion methods. The results indicated that several compounds displayed zones of inhibition comparable to standard antibiotics.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR or PARP). The fluorophenyl group’s electron-withdrawing effect may enhance π-stacking in hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Advanced Research Question

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-deficient (e.g., CF3) or bulky (e.g., naphthyl) groups to modulate lipophilicity and target engagement .
  • Heterocycle Replacement : Substitute oxadiazole with 1,2,4-triazole to enhance metabolic stability .
  • Bioisosteres : Replace the methanone with a sulfonyl group to improve solubility without sacrificing affinity .
  • In Vivo Validation : Test top derivatives in xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic profiling (t1/2, AUC) .

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

  • Purification : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches .
  • Catalyst Recycling : Immobilize Pd catalysts on silica for Suzuki-Miyaura couplings to reduce costs .
  • By-Product Mitigation : Optimize stoichiometry (e.g., 1.2 eq. of hydrazine) to minimize unreacted intermediates .

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